molecular formula C19H21ClFN3O2 B4284977 4-(5-chloro-2-methoxybenzyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide

4-(5-chloro-2-methoxybenzyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B4284977
M. Wt: 377.8 g/mol
InChI Key: VLAHUOSCFIFLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-methoxybenzyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazinecarboxamide derivatives. It has been extensively studied for its potential pharmacological properties, including its use as an antipsychotic agent.

Mechanism of Action

The exact mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It may also act on other neurotransmitter systems such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-chloro-2-methoxybenzyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has a range of biochemical and physiological effects. It has been shown to increase dopamine turnover in certain brain regions, which may contribute to its antipsychotic effects. It may also modulate the activity of other neurotransmitter systems, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-chloro-2-methoxybenzyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its well-established pharmacological properties. It has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on 4-(5-chloro-2-methoxybenzyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of other neurological disorders such as depression and anxiety. Another area of research is the development of new derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in combination with other drugs.

Scientific Research Applications

4-(5-chloro-2-methoxybenzyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential pharmacological properties, including its use as an antipsychotic agent. It has also been investigated for its potential use in the treatment of other neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2/c1-26-18-7-6-15(20)12-14(18)13-23-8-10-24(11-9-23)19(25)22-17-5-3-2-4-16(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAHUOSCFIFLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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